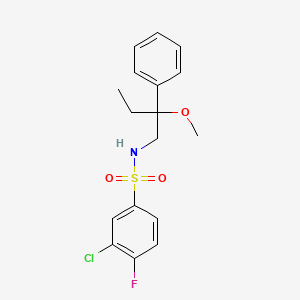

3-cloro-4-fluoro-N-(2-metoxi-2-fenilbutil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Aplicaciones Científicas De Investigación

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s target, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, or ionic interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how “3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide” interacts with its target and exerts its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structureCommon reagents used in these reactions include halogenating agents like thionyl chloride and fluorine sources, as well as coupling agents such as palladium catalysts for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound with minimal impurities.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to remove specific substituents or alter the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction or replacement of functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Comparación Con Compuestos Similares

Similar Compounds

- 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide

- 3-chloro-4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide

Uniqueness

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both chloro and fluoro groups enhances its reactivity and stability, while the methoxy and phenylbutyl groups contribute to its biological activity and solubility.

Actividad Biológica

3-Chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer properties. The presence of chlorine and fluorine atoms in the aromatic ring can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of 3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves the reaction of appropriate sulfonamide derivatives with substituted aromatic compounds. Specific methodologies may include:

- Nucleophilic substitution : Utilizing chlorosulfonic acid to introduce the sulfonamide group.

- Fluorination : Employing fluorinating agents to achieve the desired substitution on the aromatic ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative activity against various cancer cell lines, including A-549 (lung), MCF7 (breast), and HCT-116 (colon) cells.

| Compound | Cell Line | IC50 (μmol/mL) |

|---|---|---|

| 3-Chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide | A-549 | TBD |

| Similar Sulfonamide Derivative | MCF7 | 0.04 |

| Similar Sulfonamide Derivative | HCT-116 | 0.06 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency against cancer cells.

The mechanism by which sulfonamides exert their anticancer effects may include:

- Inhibition of DNA synthesis : By interfering with folate metabolism.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Cell cycle arrest : Preventing cancer cells from proliferating.

Case Studies and Research Findings

- Study on Antiproliferative Activity : A study published in PubMed assessed a series of sulfonamide derivatives, revealing that those with electron-withdrawing groups like fluorine exhibited enhanced activity against various cancer cell lines .

- Radical Scavenging Activity : Another investigation noted that certain derivatives demonstrated moderate DPPH radical-scavenging activity, suggesting potential antioxidant properties alongside anticancer effects .

- Structural Activity Relationship (SAR) : Research indicates that modifications on the aromatic ring significantly impact biological activity, emphasizing the importance of substituent choice in drug design .

Potential Therapeutic Applications

Given its biological profile, 3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide could be explored for:

- Cancer treatment : As a potential lead compound for developing new anticancer agents.

- Combination therapies : To enhance efficacy when used alongside existing chemotherapeutics.

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFNO3S/c1-3-17(23-2,13-7-5-4-6-8-13)12-20-24(21,22)14-9-10-16(19)15(18)11-14/h4-11,20H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVOPUCMTFWCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.